4-[(4-Ethenylbenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted pyrazolo[1,5-a]pyrazines, and various thiophene derivatives.
Scientific Research Applications
4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: This compound is used in photocatalytic hydrogen evolution and has a similar thiophene-based structure.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their fluorescent properties and are used in optical applications.
Uniqueness
4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE is unique due to its combination of an ethenylphenyl group and a thiophen-2-yl group, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N3S2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C19H15N3S2/c1-2-14-5-7-15(8-6-14)13-24-19-17-12-16(18-4-3-11-23-18)21-22(17)10-9-20-19/h2-12H,1,13H2 |
InChI Key |
ISPHCKJJTUWGQL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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